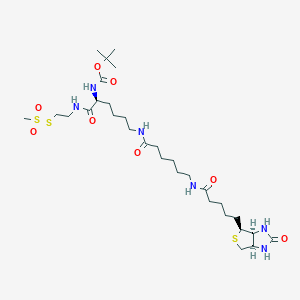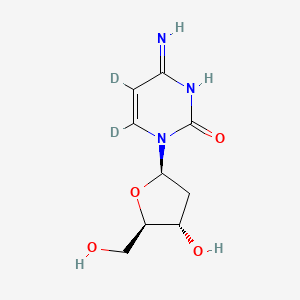
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antiulcer agents like omeprazole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine typically involves the reaction of 3,5-dimethyl-4-methoxypyridine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloromethyl group at the 2-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly antiulcer agents like omeprazole.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of omeprazole, it contributes to the formation of the active sulfenamide form, which inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridinium chloride
Uniqueness
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical behavior and applications .
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
6-(chloromethyl)-4-methoxy-3,5-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(4-10)11-9(12)6(2)8(5)13-3/h4H2,1-3H3,(H,11,12) |
Clave InChI |
WIYDUIGAKDJGAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=O)C(=C1OC)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)

![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)

